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Compound of Interest

Compound Name: SBC-110736

Cat. No.: B15573659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9

(PCSK9).[1][2] PCSK9 is a key regulator of cholesterol homeostasis, primarily by targeting the

low-density lipoprotein receptor (LDLR) for degradation. By inhibiting the interaction between

PCSK9 and LDLR, SBC-110736 increases the number of LDLRs on the surface of

hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from

the circulation. These application notes provide detailed protocols for utilizing SBC-110736 in

both in vivo and in vitro models of hypercholesterolemia.

Mechanism of Action
PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the

surface of liver cells. This binding prevents the receptor from recycling back to the cell surface

after internalization, instead targeting it for lysosomal degradation. A reduction in the number of

LDLRs leads to decreased clearance of LDL-C, resulting in elevated plasma cholesterol levels.

SBC-110736 is designed to disrupt the PCSK9-LDLR interaction, thereby preserving LDLR

function and promoting the removal of LDL-C from the bloodstream.
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Caption: Mechanism of Action of SBC-110736.

Data Presentation
In Vivo Efficacy of SBC-110736
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Animal Model Diet
Treatment
Duration

Key Finding Reference

Male C57BL/6

Mice
High-Fat Diet 2 weeks

38% reduction in

total cholesterol

levels compared

to high-fat diet

controls.[2]

[2]

Male C57BL/6

Mice
High-Fat Diet 2 weeks

50% reduction in

total cholesterol

towards levels of

mice on a regular

diet.[2]

[2]

Note: Specific dosage of SBC-110736 used in this study is not publicly available.

Experimental Protocols
In Vivo Evaluation of SBC-110736 in a Mouse Model of
Hypercholesterolemia
This protocol is based on the reported study using SBC-110736 in C57BL/6 mice and general

practices for inducing hypercholesterolemia.

Objective: To assess the in vivo efficacy of SBC-110736 in reducing plasma cholesterol levels

in a diet-induced hypercholesterolemia mouse model.

Materials:

Male C57BL/6 mice

High-fat diet (e.g., 45% kcal from fat)

Regular chow diet

SBC-110736
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Vehicle for in vivo dissolution (see below)

Blood collection supplies (e.g., EDTA-coated tubes)

Cholesterol quantification kit

In Vivo Dissolution Protocol: SBC-110736 can be formulated for oral administration using the

following protocol. To prepare a 1 mL working solution:

Add 100 µL of a 25.0 mg/mL SBC-110736 stock solution in DMSO to 400 µL of PEG300 and

mix thoroughly.

Add 50 µL of Tween-80 and mix until the solution is clear.

Add 450 µL of saline to reach a final volume of 1 mL.

Experimental Workflow:
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Start: Male C57BL/6 Mice

Acclimatization (1 week)

Diet Induction (e.g., 8-12 weeks)
- Control Group: Regular Diet

- Experimental Groups: High-Fat Diet

Treatment Phase (2 weeks)
- Vehicle Control Group (High-Fat Diet)
- SBC-110736 Group (High-Fat Diet)

Blood Collection (e.g., retro-orbital or tail vein)

Plasma Total Cholesterol Analysis

End: Data Analysis and Comparison
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Caption: In vivo experimental workflow.

Procedure:

Acclimatization: House male C57BL/6 mice for at least one week under standard laboratory

conditions.
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Diet-Induced Hypercholesterolemia:

Divide mice into a control group receiving a regular chow diet and experimental groups

receiving a high-fat diet for a period sufficient to induce hypercholesterolemia (e.g., 8-12

weeks).

Treatment:

After the diet induction period, continue the respective diets and initiate daily treatment via

oral gavage for 2 weeks.

The vehicle control group receives the dissolution vehicle.

The treatment group receives SBC-110736 at the desired dose.

Blood Collection: At the end of the treatment period, collect blood samples from all groups.

Cholesterol Analysis: Separate plasma and measure total cholesterol levels using a

commercial quantification kit.

Data Analysis: Compare the mean total cholesterol levels between the vehicle control and

SBC-110736 treated groups.

In Vitro Assays for Characterizing SBC-110736 Activity
The following are generalized protocols for cell-based assays to determine the in vitro activity

of SBC-110736. These assays are commonly performed using the human hepatoma cell line

HepG2.

Objective: To quantify the ability of SBC-110736 to inhibit the binding of PCSK9 to the LDLR on

the cell surface.

Principle: This assay measures the direct interaction between exogenously added recombinant

PCSK9 and the LDLR on HepG2 cells. The inhibitory effect of SBC-110736 is determined by a

reduction in the binding signal.

Materials:
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HepG2 cells

Recombinant human PCSK9

Anti-PCSK9 primary antibody

Fluorescently labeled secondary antibody

96-well plate

Plate reader with fluorescence detection

Procedure:

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to

confluency.

Compound Incubation: Pre-incubate the cells with varying concentrations of SBC-110736 for

1 hour at 37°C.

PCSK9 Addition: Add a fixed concentration of recombinant human PCSK9 to the wells and

incubate for 2 hours at 37°C to allow binding to the LDLR.

Washing: Wash the cells with cold PBS to remove unbound PCSK9.

Antibody Incubation:

Incubate with a primary antibody against PCSK9.

Wash and then incubate with a fluorescently labeled secondary antibody.

Detection: Measure the fluorescence intensity using a plate reader.

Data Analysis: Calculate the IC50 value of SBC-110736 for the inhibition of the PCSK9-

LDLR interaction.

Objective: To determine the ability of SBC-110736 to prevent PCSK9-mediated degradation of

the LDLR.
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Principle: Recombinant PCSK9 induces the degradation of LDLR in HepG2 cells. The

protective effect of SBC-110736 is measured by quantifying the levels of LDLR protein.

Materials:

HepG2 cells

Recombinant human PCSK9

SBC-110736

Lysis buffer

Anti-LDLR primary antibody

Anti-loading control (e.g., β-actin) primary antibody

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment

Procedure:

Cell Seeding and Treatment:

Seed HepG2 cells and grow to confluency.

Pre-incubate with desired concentrations of SBC-110736 for 1 hour.

Add recombinant human PCSK9 (e.g., 1-5 µg/mL) and incubate for 16-24 hours. Include a

control group with no PCSK9.

Cell Lysis: Wash cells with cold PBS and lyse them.

Western Blotting:

Determine protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against LDLR and a loading control.

Incubate with HRP-conjugated secondary antibodies.

Detection and Analysis:

Add chemiluminescent substrate and image the blot.

Quantify the band intensities for LDLR and normalize to the loading control.

Objective: To assess the functional consequence of PCSK9 inhibition by SBC-110736 on the

uptake of LDL by hepatocytes.

Principle: By preventing LDLR degradation, SBC-110736 should increase the uptake of

fluorescently labeled LDL by HepG2 cells.

Materials:

HepG2 cells

Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)

Recombinant human PCSK9

SBC-110736

96-well plate (black, clear bottom for microscopy)

Fluorescence microscope or plate reader

Experimental Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15573659?utm_src=pdf-body
https://www.benchchem.com/product/b15573659?utm_src=pdf-body
https://www.benchchem.com/product/b15573659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Seed HepG2 Cells

Pre-incubation with SBC-110736 and PCSK9

Addition of Fluorescently Labeled LDL

Incubation (e.g., 4 hours at 37°C)

Wash to Remove Unbound LDL

Fluorescence Measurement
(Microscopy or Plate Reader)

End: Data Analysis
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Caption: LDL uptake assay workflow.

Procedure:

Cell Seeding: Seed HepG2 cells in a 96-well plate.

Treatment:
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Treat cells with varying concentrations of SBC-110736 in the presence of a fixed

concentration of recombinant human PCSK9 for 16-24 hours.

LDL Uptake:

Replace the medium with fresh medium containing fluorescently labeled LDL and incubate

for approximately 4 hours at 37°C.

Washing: Wash the cells with PBS to remove unbound labeled LDL.

Detection:

Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.

Data Analysis: Quantify the increase in LDL uptake in SBC-110736-treated cells compared

to cells treated with PCSK9 alone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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